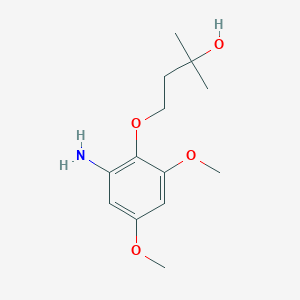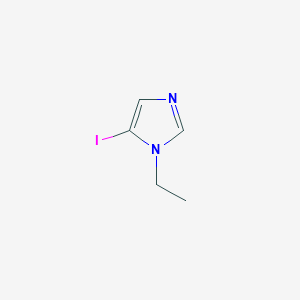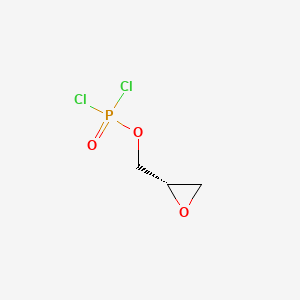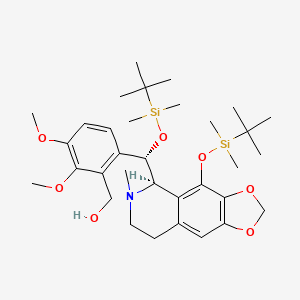
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is a synthetic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is particularly notable for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.
Méthodes De Préparation
The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction typically employs TBDMS chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to slightly elevated temperatures . Industrial production methods follow similar routes but are optimized for scale, yield, and purity.
Analyse Des Réactions Chimiques
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS groups can be selectively cleaved using fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) to yield the corresponding alcohols.
Applications De Recherche Scientifique
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is used extensively in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways involving opiate alkaloids.
Medicine: As a precursor in the synthesis of pharmacologically active compounds like Noscapine.
Industry: In the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol involves its role as a protecting group for hydroxyl functionalities. The TBDMS groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .
Comparaison Avec Des Composés Similaires
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol is unique due to its dual TBDMS protection, which provides enhanced stability compared to other silyl-protected compounds. Similar compounds include:
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for silylation of alcohols.
tert-Butyldimethylsilyl hydroxylamine: Used in the synthesis of hydroxamic acids.
These compounds share the common feature of TBDMS protection but differ in their specific applications and stability profiles.
Propriétés
Formule moléculaire |
C33H53NO7Si2 |
|---|---|
Poids moléculaire |
631.9 g/mol |
Nom IUPAC |
[6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C33H53NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18,27,29,35H,16-17,19-20H2,1-13H3/t27-,29+/m1/s1 |
Clé InChI |
SDGOBMFAPXXEBQ-PXJZQJOASA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)CO)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)CO)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



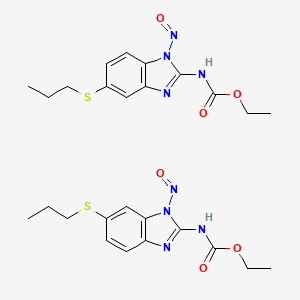
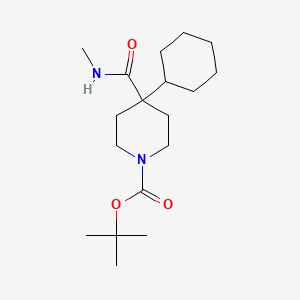
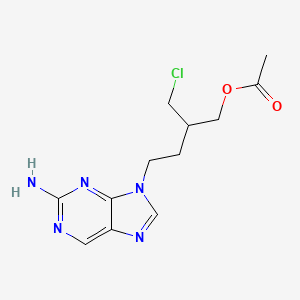
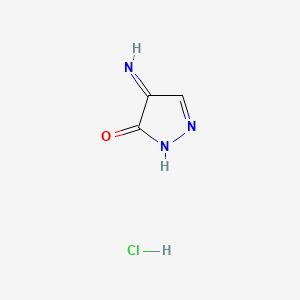
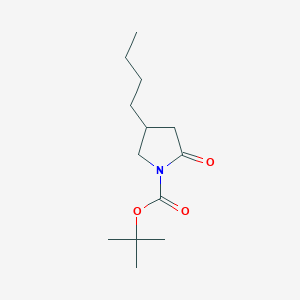
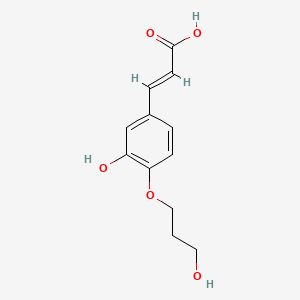
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)



